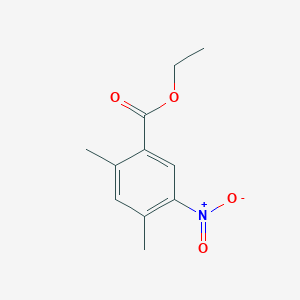

Ethyl 2,4-dimethyl-5-nitrobenzoate

Description

Ethyl 2,4-dimethyl-5-nitrobenzoate is an aromatic ester featuring a nitro group at the 5-position and methyl substituents at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.22 g/mol (calculated). The compound is typically synthesized via esterification of 2,4-dimethyl-5-nitrobenzoic acid with ethanol under acidic catalysis. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its nitro and ester functionalities enable further derivatization. Structural studies of this compound and its analogs often employ X-ray crystallography, with refinement tools like SHELX ensuring precise determination of molecular geometry .

Properties

IUPAC Name |

ethyl 2,4-dimethyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-10(12(14)15)8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZPBIWSZFFVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of 2,4-dimethylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Aqueous sodium hydroxide for hydrolysis, nucleophiles like amines for aromatic substitution.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

- Reduction of the nitro group yields ethyl 2,4-dimethyl-5-aminobenzoate.

- Hydrolysis of the ester group produces 2,4-dimethyl-5-nitrobenzoic acid.

- Oxidation of the methyl groups results in 2,4-dicarboxy-5-nitrobenzoic acid .

Scientific Research Applications

Ethyl 2,4-dimethyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and ester functionalities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-nitrobenzoate largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further participate in biochemical pathways. The compound’s interactions with molecular targets such as enzymes and receptors can modulate various biological processes .

Comparison with Similar Compounds

Methyl 2,4-Dimethyl-5-Nitrobenzoate

The methyl ester analog (C₁₀H₁₁NO₄, MW = 209.20 g/mol) shares the same nitro and methyl substituents but differs in the ester group (methyl vs. ethyl). Key comparisons include:

| Property | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₀H₁₁NO₄ |

| Molecular Weight | 223.22 g/mol | 209.20 g/mol |

| Storage Conditions | Not explicitly reported | Sealed in dry, room temperature |

| Hazard Statements | Data unavailable | H302 (Harmful if swallowed) |

The ethyl derivative’s larger ester group increases molecular weight and likely enhances lipophilicity, improving solubility in non-polar solvents. However, experimental data on melting/boiling points or solubility are scarce for both compounds. The methyl analog’s hazard profile (H302) suggests moderate toxicity, but differences in metabolic pathways between methyl and ethyl esters may influence safety profiles .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This structurally distinct compound (C₂₂H₂₀O₅, MW = 364.39 g/mol) features a diphenylpentynoate backbone with an ethoxycarbonyloxy group.

- Synthesis : Both compounds utilize esterification, but Gao et al. (2014) highlight radical-mediated pathways for complex esters, contrasting with the acid-catalyzed methods typical for nitrobenzoates .

- Reactivity: The nitro group in this compound facilitates electrophilic substitution, whereas the ethoxycarbonyloxy group in the pentynoate derivative enables cycloaddition reactions, as demonstrated by Hosseyni et al. (2016) .

General Trends in Nitrobenzoate Derivatives

- Electronic Effects : Nitro groups at the 5-position (meta to ester) deactivate the benzene ring, directing electrophilic attacks to the 3-position. Methyl substituents further modulate electron density.

- Crystallography : SHELX-based refinements (e.g., Hübschle et al., 2011) reveal that steric hindrance from methyl groups in 2,4-dimethyl-5-nitrobenzoates affects crystal packing and stability .

Research Findings and Data Gaps

- Structural Analysis : SHELX remains critical for resolving molecular geometries, though boiling points and solubility data for this compound are absent in literature .

- Synthetic Routes : Methyl and ethyl esters are synthesized similarly, but scalability and yield differences require further study.

- Safety Profiles : The methyl analog’s H302 warning underscores the need for toxicity studies on the ethyl derivative .

Biological Activity

Ethyl 2,4-dimethyl-5-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative of 2,4-dimethyl-5-nitrobenzoic acid. Its molecular formula is with a molecular weight of approximately 205.23 g/mol. The presence of the nitro group is significant as it contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo reduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The nitro group can be reduced to amino derivatives, which may possess different biological properties compared to the parent compound. Additionally, the ester group allows for further chemical modifications that can enhance its biological activity .

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several tumor cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has potential as an anticancer agent.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Study : A study conducted on the effects of this compound on HeLa cells showed that treatment with this compound resulted in increased apoptosis rates as determined by Annexin V staining and flow cytometry analysis. The study concluded that the compound induces cell death through a mechanism involving mitochondrial dysfunction .

- Antimicrobial Efficacy : In a comparative study assessing various nitro compounds' antimicrobial activities, this compound exhibited superior efficacy against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as a lead compound in antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.